

# Application Notes and Protocols for GSK3368715 Trihydrochloride In Vitro Assays

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Compound of Interest

Compound Name: GSK3368715 trihydrochloride

Cat. No.: B15588859

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### Introduction

GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes crucial for cellular processes through the post-translational modification of proteins by arginine methylation.[1] Dysregulation of Type I PRMT activity, which includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1][3][4] GSK3368715 functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, binding to the enzyme-substrate complex and preventing the asymmetric dimethylation of arginine residues on substrate proteins.[1][5] This inhibition disrupts oncogenic signaling pathways, impairs DNA damage repair, and ultimately suppresses tumor cell proliferation and survival.[3][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of GSK3368715.

## Data Presentation In Vitro Inhibitory Activity of GSK3368715

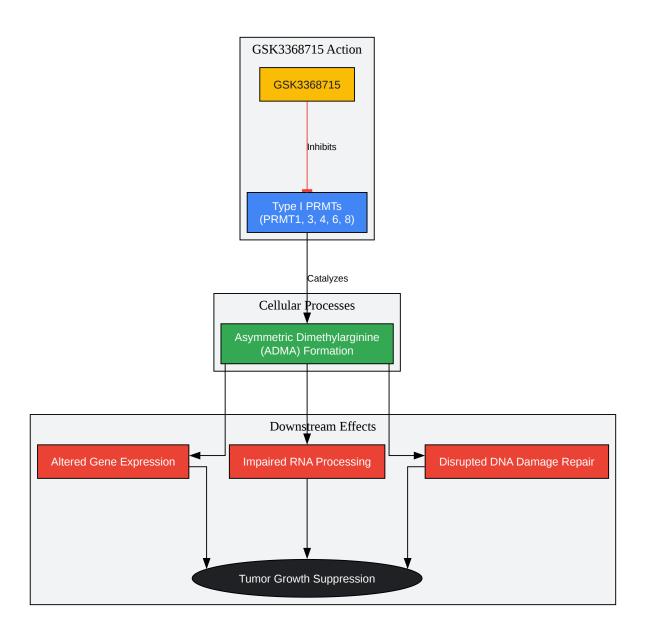


Target Enzyme	IC50 (nM)	Kiapp (nM)	Notes
PRMT1	3.1[2][6]	1.5 - 81[7]	Predominant Type I PRMT.
PRMT3	48[2][6]	1.5 - 81[7]	Type I PRMT.
PRMT4 (CARM1)	1148[2][6]	1.5 - 81[7]	Type I PRMT.
PRMT6	5.7[2][6]	1.5 - 81[7]	Type I PRMT.
PRMT8	1.7[2][6]	1.5 - 81[7]	Type I PRMT.
PRMT5	>20,408[6][8]	-	Type II PRMT, demonstrating selectivity of GSK3368715.
PRMT7	>40,000[6][8]	-	Type III PRMT, demonstrating selectivity of GSK3368715.
PRMT9	>15,000[6][8]	-	Type II PRMT, demonstrating selectivity of GSK3368715.

## **Signaling Pathways**

GSK3368715 inhibits Type I PRMTs, leading to a reduction in asymmetric dimethylarginine (ADMA) and a shift towards monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[5][8] This alteration in protein methylation affects multiple downstream signaling pathways critical in cancer.





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Mechanism of action of GSK3368715.



## Experimental Protocols Radiometric In Vitro PRMT Inhibition Assay

This assay determines the IC50 value of GSK3368715 against a specific PRMT enzyme by measuring the incorporation of a radiolabeled methyl group onto a substrate.[1]

#### Workflow:

Workflow for the radiometric PRMT inhibition assay.

#### Materials:

- Recombinant human PRMT enzyme (e.g., PRMT1)
- Biotinylated histone peptide substrate (e.g., H4 peptide)
- S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
- GSK3368715 trihydrochloride
- Vehicle control (DMSO)
- Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA)[3]
- Quenching solution (e.g., trichloroacetic acid)
- 96-well filter plates
- Scintillation counter

#### Procedure:

- Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the specific PRMT enzyme and a biotinylated histone peptide substrate in the reaction buffer.[1]
- Inhibitor Addition: Add varying concentrations of GSK3368715 or a vehicle control (DMSO) to the reaction mixture.[1]



- Incubation: Incubate the plate for 60 minutes at room temperature to allow for enzyme and inhibitor interaction.[3]
- Reaction Initiation: Initiate the methylation reaction by adding S-adenosyl-L-[methyl-3H]methionine.[1]
- Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes) to allow for the methylation reaction to proceed.[1][6]
- Reaction Termination: Stop the reaction by adding a quenching solution.[1]
- Detection: Transfer the reaction mixture to a filter plate to capture the biotinylated peptide. The amount of incorporated [³H]-methyl groups is then quantified using a scintillation counter.[1]
- Data Analysis: Calculate the percent inhibition for each GSK3368715 concentration and determine the IC50 value.

### In-Cell Western (ICW) Assay for Cellular Potency

This protocol assesses the effect of GSK3368715 on the proliferation of cancer cell lines.[8]

Workflow:



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Workflow for the In-Cell Western assay.

#### Materials:

- Cancer cell line (e.g., RKO, MCF7)[3][7]
- 384-well clear-bottom plates
- GSK3368715 trihydrochloride



- DMSO
- Ice-cold methanol
- Phosphate-buffered saline (PBS)
- Odyssey Blocking Buffer
- Primary antibody for a proliferation marker
- Fluorescently labeled secondary antibody

#### Procedure:

- Cell Seeding: Seed cancer cells in a 384-well clear-bottom plate at an appropriate density.[8]
- Compound Treatment: Treat the cells with a serial dilution of GSK3368715 (e.g., a 20-point two-fold dilution series starting from 29.3 μM) or DMSO as a vehicle control (e.g., 0.15%).[7]
   [8]
- Incubation: Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO<sub>2</sub>.[7]
- Cell Fixation: Fix the cells by adding ice-cold methanol and incubating for 30 minutes at room temperature.[7][8]
- Washing: Wash the plates with PBS.[7][8]
- Blocking: Block the wells with Odyssey blocking buffer for 1 hour at room temperature. [7][8]
- Antibody Incubation: Incubate with a primary antibody specific for a proliferation marker, followed by a fluorescently labeled secondary antibody.
- Detection: Image the plate and quantify the fluorescence intensity to determine the effect on cell proliferation.

## **Western Blot for Cellular Target Engagement**



This assay assesses the levels of specific arginine methylation marks in cells treated with GSK3368715 to confirm target engagement.[6]

Workflow:



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Workflow for Western blot target engagement assay.

#### Materials:

- Cancer cell line (e.g., MCF7)[6]
- GSK3368715 trihydrochloride
- · Cell lysis buffer
- BCA or Bradford assay reagents
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies specific for asymmetrically dimethylated proteins (e.g., anti-ADMA or anti-asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a)) and a normalization control (e.g., total histone H4 or GAPDH).[3][6]
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

#### Procedure:



- Cell Culture and Treatment: Seed a suitable cancer cell line in a multi-well plate and allow them to adhere overnight. Treat the cells with a dose range of GSK3368715 or DMSO for 24-72 hours.[3][9]
- Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.[6][10]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[6][10]
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6][10]
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.[6]
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[3][6]
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6][9]
- Detection: Detect the protein bands using a chemiluminescent substrate.[6][9] The levels of ADMA or specific methylated histones should decrease with increasing concentrations of GSK3368715, confirming on-target activity.[5]

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